N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the condensation of an appropriate phenol derivative with an amine and formaldehyde under acidic or basic conditions.
Introduction of the Pyrrole Moiety: The pyrrole group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a suitable pyrrole derivative.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the benzoxazine intermediate with a butanoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-4-(1H-pyrrol-1-yl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine Derivatives: Compounds with similar benzoxazine rings but different substituents.
Pyrrole Derivatives: Compounds with pyrrole rings and varying functional groups.
Uniqueness
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-4-(1H-pyrrol-1-yl)butanamide is unique due to its specific combination of benzoxazine and pyrrole moieties, which may confer distinct biological and chemical properties compared to other compounds.
Properties
Molecular Formula |
C16H17N3O3 |
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Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-7-yl)-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C16H17N3O3/c20-15(4-3-9-19-7-1-2-8-19)17-12-5-6-13-14(10-12)22-11-16(21)18-13/h1-2,5-8,10H,3-4,9,11H2,(H,17,20)(H,18,21) |
InChI Key |
QODWXTYJXUKVCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)NC(=O)CCCN3C=CC=C3 |
Origin of Product |
United States |
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